6-Methyl-1H-indazol-3-ol - 82722-05-2

6-Methyl-1H-indazol-3-ol

Catalog Number: EVT-389596
CAS Number: 82722-05-2
Molecular Formula: C8H8N2O
Molecular Weight: 148.16 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

1-Benzyl-1H-indazol-3-ol

Compound Description: 1-Benzyl-1H-indazol-3-ol is a ligand that has been used to synthesize copper(II) complexes with potential anticancer properties []. These complexes have shown remarkable potency against MCF7 cell lines in cytotoxicity assays [].

1-Methyl-1H-indazole-3-carboxylic acid

Compound Description: This compound is a starting material for the synthesis of novel 2-(substituted)-5-(1-methyl-1H-indazol-3-yl)-oxazoles [].

5-Fluoro-N-(5-fluoro-1H-indazol-3-yl)quinolin-4-amine (GSK583)

Compound Description: GSK583 is a highly potent and selective inhibitor of RIP2 kinase []. It plays a crucial role in elucidating the function of RIP2 kinase in NOD1 and NOD2-mediated disease development [].

1-[1-Hexyl-6-(methyloxy)-1H-indazol-3-yl]-2-methyl-1-propanone (HMIMP)

Compound Description: HMIMP is a potent and selective blocker of large-conductance voltage-gated and calcium-dependent K+ (BK) channels [, ]. It exhibits no voltage dependency and does not necessitate the opening of BK channels for its inhibitory effect [].

4,4'-(Aryl Methylene)Bis(3-Methyl-1H-Pyrazol-5-ol)s

Compound Description: This class of compounds is known for its diverse biological activities. Different synthetic methodologies have been explored for their preparation, including the use of copper-based nano-magnetic catalysts [], sulfonated nanohydroxyapatite functionalized with 2-aminoethyl dihydrogen phosphate [], and green catalysts like nanocrystalline Cu-ZnO []. These compounds serve as important intermediates in various synthetic applications and have been extensively reviewed for their chemistry [].

Relevance: While not directly containing the indazole core, 4,4'-(aryl methylene)bis(3-methyl-1H-pyrazol-5-ol)s are structurally related to 6-methyl-1H-indazol-3-ol as both belong to the broader class of heterocyclic compounds containing nitrogen and oxygen. Additionally, the synthetic methodologies employed for the preparation of 4,4'-(aryl methylene)bis(3-methyl-1H-pyrazol-5-ol)s, particularly those using copper-based catalysts [], might be applicable to the synthesis of 6-methyl-1H-indazol-3-ol derivatives.

4,5-dihydro-1H-benz[g]indazol-7-ol and 2,3a,4,5-tetrahydro-7-hydroxy-3a-methyl-3H-benz[g]indazol-3-one

Compound Description: These two compounds were synthesized and analyzed for their spectral properties and acidity to determine their tautomeric behavior in aqueous solutions []. The study provided insights into their potential behavior under physiological conditions [].

(1R,2S)-2-(3-((E)-4-(((cis)-2,6-Dimethylmorpholino)methyl)styryl)-1H-indazol-6-yl)-5'-methoxyspiro[cyclopropane-1,3'-indolin]-2'-one (CFI-400945)

Compound Description: CFI-400945 is a potent, orally active Polo-like kinase 4 (PLK4) inhibitor identified as a potential antitumor agent []. It emerged from a research effort to discover novel PLK4 inhibitors, with its development guided by structure-activity relationship studies and pharmacokinetic profiling in preclinical models [].

2-(1H-Indazol-6-yl)-1H-benzo[d]imidazole Derivatives

Compound Description: This series of compounds, specifically the benzamide and phenyl urea derivatives, were designed as potent and selective inhibitors of FMS-like tyrosine kinase 3 (FLT3) []. These inhibitors demonstrated strong activity against FLT3, including its drug-resistant mutants, making them promising candidates for acute myeloid leukemia (AML) therapeutics [].

(S)-(3-Fluoro-2-(trifluoromethyl)pyridin-4-yl)(1-(5-fluoropyrimidin-2-yl)-6-methyl-1,4,6,7-tetrahydro-5H-[1,2,3]triazolo[4,5-c]pyridin-5-yl)methanone (Compound 35)

Compound Description: Compound 35 is a potent P2X7 antagonist with excellent solubility and a favorable preclinical safety profile, selected for clinical development for potential use in treating mood disorders []. Its discovery involved developing a novel synthetic route for chiral 1,4,6,7-tetrahydro-5H-[1,2,3]triazolo[4,5-c]pyridine derivatives and optimizing their structure-activity relationships [].

Relevance: Compound 35 is indirectly related to 6-methyl-1H-indazol-3-ol through the development of a novel synthetic approach for chiral heterocyclic compounds []. While structurally dissimilar, the successful implementation of a single-pot diastereoselective synthesis for Compound 35 suggests the potential for applying similar strategies to synthesize chiral derivatives of 6-methyl-1H-indazol-3-ol. Such approaches could be valuable in exploring the structure-activity relationships and potential applications of 6-methyl-1H-indazol-3-ol derivatives.

(S)-N-(3-(6-Isopropoxypyridin-3-yl)-1H-indazol-5-yl)-1-(2-(4-(4-(1-methyl-1H-1,2,4-triazol-3-yl)phenyl)-3,6-dihydropyridin-1(2H)-yl)-2-oxoethyl)-3-(methylthio)pyrrolidine-3-carboxamide

Compound Description: This compound is the subject of patent applications focusing on its pharmaceutical preparations [, ]. The patents describe specific compositions and formulations, highlighting its potential therapeutic applications.

2-(1H-Indazol-4-yl)-6-(4-methanesulfonyl-piperazin-1-ylmethyl)-4-morpholin-4-yl-thieno[3,2-d]pyrimidine (GDC-0941)

Compound Description: GDC-0941 is a potent, selective, and orally bioavailable inhibitor of class I PI3 kinase, under clinical evaluation for cancer treatment []. Its discovery involved designing and synthesizing a series of thieno[3,2-d]pyrimidine derivatives and evaluating their activity against PI3 kinase p110α [].

(R)-4-(8-Fluoro-2-oxo-1,2-dihydroquinazolin-3(4H)-yl)-N-(3-(7-methyl-1H-indazol-5-yl)-1-oxo-1-(4-(piperidin-1-yl)piperidin-1-yl)propan-2-yl)piperidine-1-carboxamide (BMS-694153)

Compound Description: BMS-694153 is a potent antagonist of the human calcitonin gene-related peptide (CGRP) receptor, investigated for its potential in treating migraine []. It exhibits favorable characteristics such as high potency, a promising toxicological profile, and good aqueous solubility, making it suitable for further development as a migraine treatment [].

4-Benzylamino-6-methyl-1H-pyrrolo[3,2-c]pyridine and 4-Benzylamino-6-methyl-1H-pyrrolo[2,3-b]pyridine

Compound Description: These compounds were synthesized as deaza analogs of the anxiolytic agent 4-benzylamino-2-methyl-7H-pyrrolo[2,3-d]pyrimidine []. The study aimed to explore the structure-activity relationships of these analogs and their potential anxiolytic properties [].

(R)-N-((4-Methoxy-6-methyl-2-oxo-1,2-dihydropyridin-3-yl)methyl)-2-methyl-1-(1-(1-(2,2,2-trifluoroethyl)piperidin-4-yl)ethyl)-1H-indole-3-carboxamide (CPI-1205)

Compound Description: CPI-1205 is a potent and selective histone methyltransferase EZH2 inhibitor currently undergoing Phase I clinical trials for B-cell lymphoma []. It exhibits strong antitumor activity in preclinical models and represents a promising therapeutic option for cancers associated with EZH2 dysregulation [].

3-[(1H-1,2,4-Triazole-3-ylimino)methyl]naphtalene-2-ol

Compound Description: This compound is used as a modifying agent for platinum electrodes to enhance the electrochemical detection of dopamine in the presence of interfering agents like uric acid and ascorbic acid []. The modified electrode exhibits high sensitivity and selectivity for dopamine detection [].

Properties

CAS Number

82722-05-2

Product Name

6-Methyl-1H-indazol-3-ol

IUPAC Name

6-methyl-1,2-dihydroindazol-3-one

Molecular Formula

C8H8N2O

Molecular Weight

148.16 g/mol

InChI

InChI=1S/C8H8N2O/c1-5-2-3-6-7(4-5)9-10-8(6)11/h2-4H,1H3,(H2,9,10,11)

InChI Key

XAJGLOJSIXFHBC-UHFFFAOYSA-N

SMILES

CC1=CC2=C(C=C1)C(=O)NN2

Canonical SMILES

CC1=CC2=C(C=C1)C(=O)NN2

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.